4-Bromo-8-hydroxyquinoline-2-carboxylic acid
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Overview
Description
4-Bromo-8-hydroxyquinoline-2-carboxylic acid is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound is characterized by the presence of a bromine atom at the 4th position, a hydroxyl group at the 8th position, and a carboxylic acid group at the 2nd position on the quinoline ring. The molecular formula is C10H6BrNO3, and it has a molecular weight of 268.06 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-8-hydroxyquinoline-2-carboxylic acid typically involves the bromination of 8-hydroxyquinoline-2-carboxylic acid. One common method includes the use of bromine in acetic acid as the brominating agent. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
the general approach would involve large-scale bromination reactions using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-8-hydroxyquinoline-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.
Chelation Reactions: The compound can form complexes with metal ions due to the presence of the hydroxyl and carboxylic acid groups
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation Reactions: Products include quinoline ketones.
Reduction Reactions: Products include quinoline alkanes
Scientific Research Applications
4-Bromo-8-hydroxyquinoline-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a chelating agent for metal ions, useful in various biochemical assays.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Used in the preparation of fluorescent dyes and metal-organic frameworks.
Mechanism of Action
The mechanism of action of 4-Bromo-8-hydroxyquinoline-2-carboxylic acid involves its ability to chelate metal ions. This chelation disrupts metal-dependent biological processes, which can lead to antimicrobial and anticancer effects. The compound can also interact with various enzymes and proteins, inhibiting their activity and affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Lacks the bromine and carboxylic acid groups, making it less versatile in certain reactions.
8-Hydroxyquinoline-2-carboxylic acid: Similar but lacks the bromine atom, affecting its reactivity and chelation properties.
4-Bromo-8-hydroxyquinoline: Lacks the carboxylic acid group, which limits its applications in chelation and complex formation .
Uniqueness
4-Bromo-8-hydroxyquinoline-2-carboxylic acid is unique due to the combination of the bromine, hydroxyl, and carboxylic acid groups, which provide it with distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C10H6BrNO3 |
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Molecular Weight |
268.06 g/mol |
IUPAC Name |
4-bromo-8-hydroxyquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H6BrNO3/c11-6-4-7(10(14)15)12-9-5(6)2-1-3-8(9)13/h1-4,13H,(H,14,15) |
InChI Key |
NTGJCTLALNXSRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2Br)C(=O)O |
Origin of Product |
United States |
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